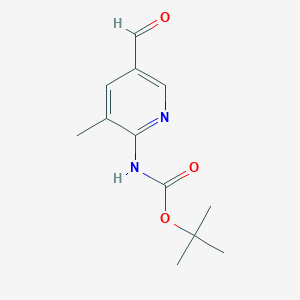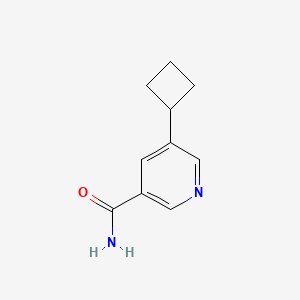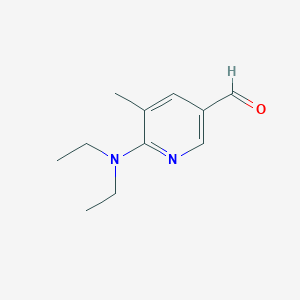
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroxyphenyl group and an amino acrylic acid moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also be investigated for its interactions with enzymes and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to its use in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a phenyl group with functional substitutions.
Intermetallic compounds: Though not directly related, they share the concept of combining different elements to achieve unique properties.
tert-Butyl carbamate: Another compound used in organic synthesis with distinct functional groups.
Uniqueness
2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is unique due to its combination of a dihydroxyphenyl group and an amino acrylic acid moiety
Properties
CAS No. |
64521-33-1 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-5,14-15H,1H3,(H,12,13)(H,16,17)/b8-4+ |
InChI Key |
YWUBSKUJYNQQSE-XBXARRHUSA-N |
SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)O)O)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



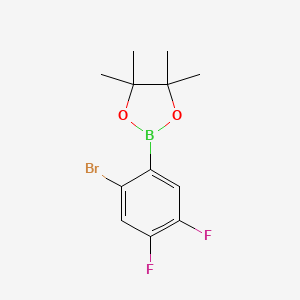
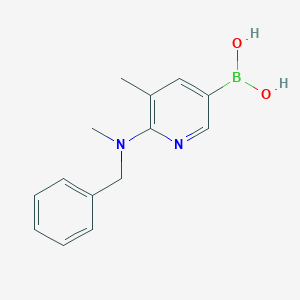
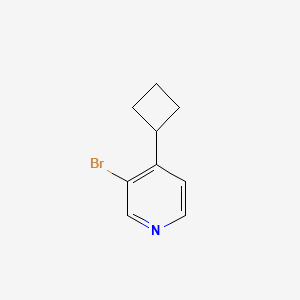
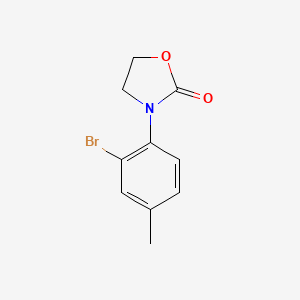
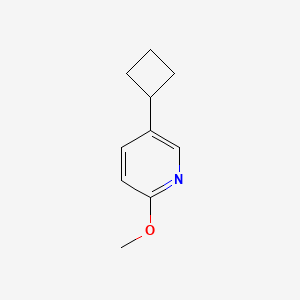
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)
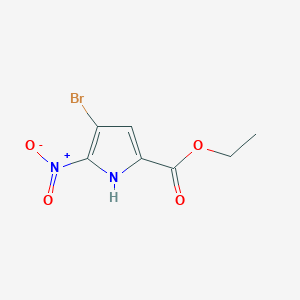
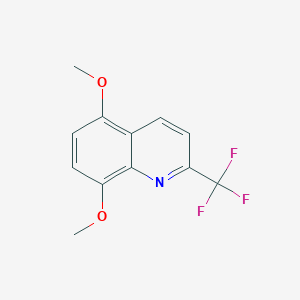
![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)
![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)
